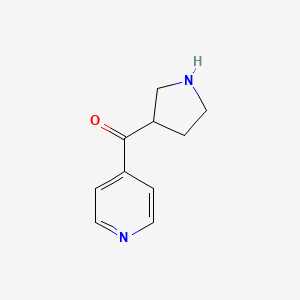
4-(Pyrrolidine-3-carbonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidine-3-carbonyl)pyridine is a heterocyclic organic compound that features both a pyridine ring and a pyrrolidine ring. The presence of these two rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The pyridine ring is known for its aromatic properties, while the pyrrolidine ring adds a degree of flexibility and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidine-3-carbonyl)pyridine typically involves the condensation of pyridine derivatives with pyrrolidine derivatives. One common method is the reaction of 4-pyridinecarboxaldehyde with pyrrolidine-3-carboxylic acid under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidine-3-carbonyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
4-(Pyrrolidine-3-carbonyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidine-3-carbonyl)pyridine involves its interaction with various molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: Lacks the pyrrolidine ring, making it less flexible.
Pyrrolidine-2-carboxylic acid: Lacks the pyridine ring, reducing its aromatic properties.
4-(Pyrrolidine-2-carbonyl)pyridine: Similar structure but with a different position of the carbonyl group.
Uniqueness
4-(Pyrrolidine-3-carbonyl)pyridine is unique due to the specific positioning of the carbonyl group and the combination of both pyridine and pyrrolidine rings. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in multiple fields of research.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
pyridin-4-yl(pyrrolidin-3-yl)methanone |
InChI |
InChI=1S/C10H12N2O/c13-10(9-3-6-12-7-9)8-1-4-11-5-2-8/h1-2,4-5,9,12H,3,6-7H2 |
InChI Key |
QJIPPIWDSSJVOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate](/img/structure/B13261003.png)
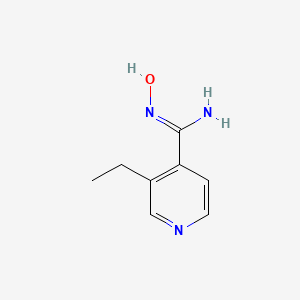
![2-(1-Amino-1-methyl-propyl)-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one](/img/structure/B13261019.png)
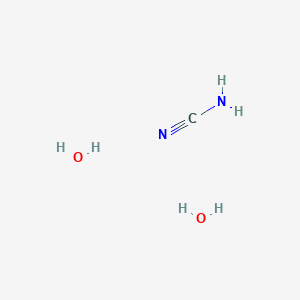
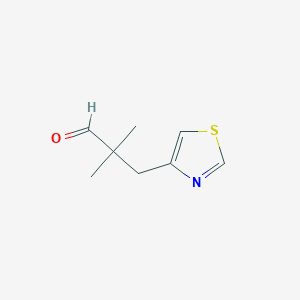
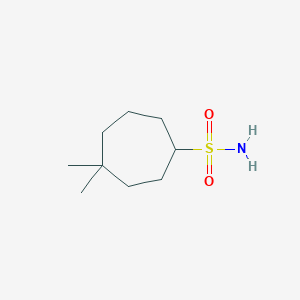
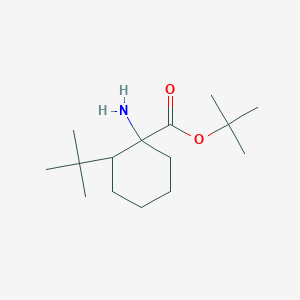
amine](/img/structure/B13261063.png)
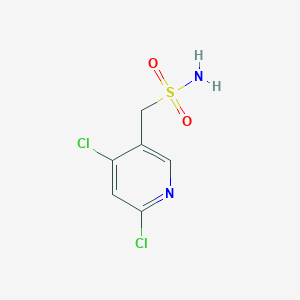
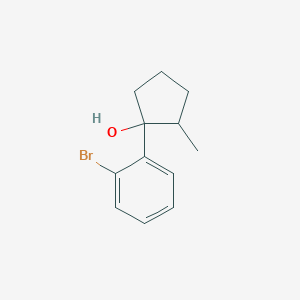

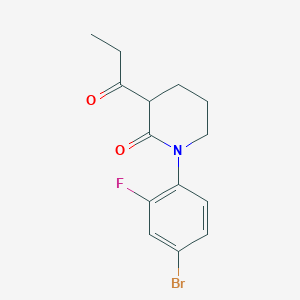
![1,4,8-Trioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B13261115.png)
![(1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13261120.png)
